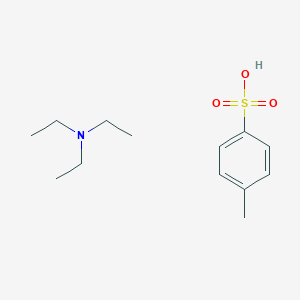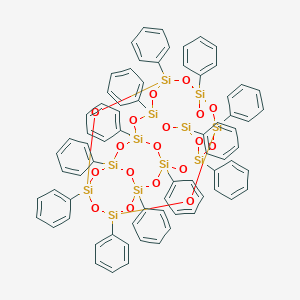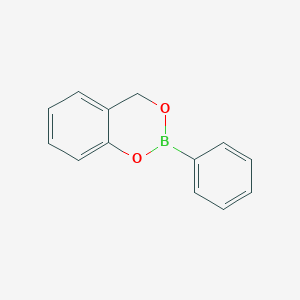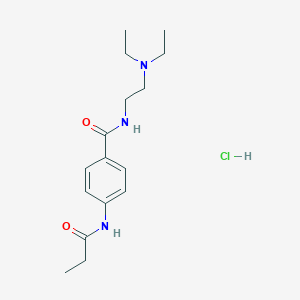
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride, also known as Boc-DDEA-HCl, is a chemical compound used in scientific research. It is a derivative of benzamide and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-DDEA-HCl has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride works by protecting the amino group of an amino acid during peptide synthesis. The protecting group prevents unwanted reactions from occurring at the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed after the desired reactions have occurred, leaving the amino group intact.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride does not have any known biochemical or physiological effects on its own. It is used solely as a chemical reagent in peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride as a protecting group is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove the protecting group after synthesis. However, Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be expensive and time-consuming to synthesize, and its large size can affect the solubility and reactivity of the peptide being synthesized.
Orientations Futures
Future research on Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride could focus on developing more efficient and cost-effective synthesis methods. Additionally, the use of Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride in the synthesis of specific bioactive peptides could be explored further. The potential for Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride to be used in drug development could also be investigated.
Méthodes De Synthèse
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be synthesized by reacting benzamide with N,N-diethyl-2-aminoethanol, followed by coupling with N-(tert-butoxycarbonyl)-L-proline and subsequent hydrolysis to remove the Boc group. The resulting compound is then treated with hydrochloric acid to obtain Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride.
Applications De Recherche Scientifique
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride is primarily used in peptide synthesis as a protecting group for amino acids. It is also used in the synthesis of various bioactive peptides, such as neuropeptides and opioid peptides. Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride has been shown to improve the yield and purity of synthesized peptides, making it a valuable tool in peptide chemistry.
Propriétés
Numéro CAS |
17579-41-8 |
|---|---|
Nom du produit |
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride |
Formule moléculaire |
C16H26ClN3O2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20);1H |
Clé InChI |
USQCGVUETLNEMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
Autres numéros CAS |
17579-41-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



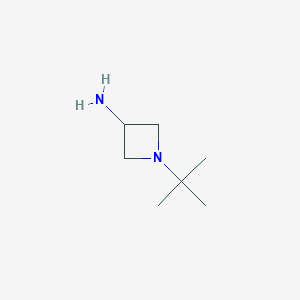
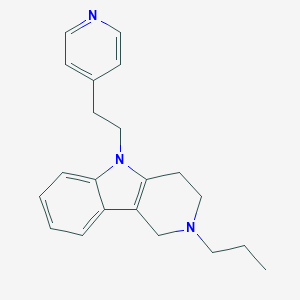
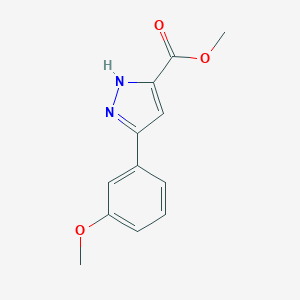
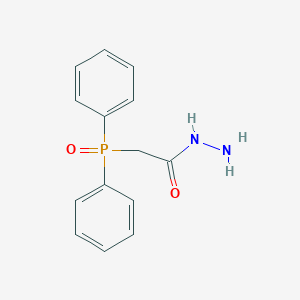
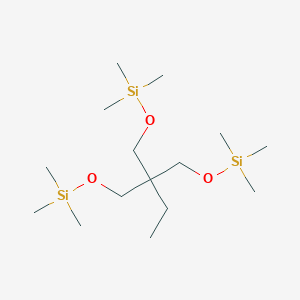
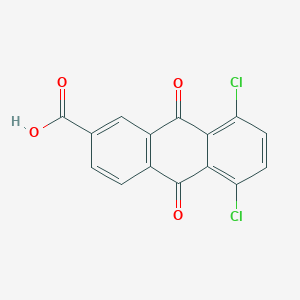
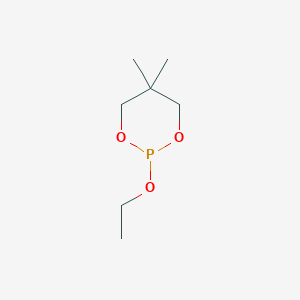
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
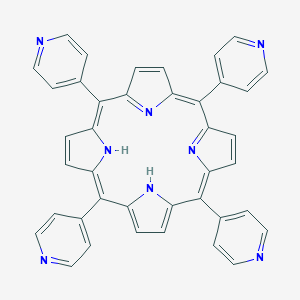
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
